molecular formula C15H14N4O B7462440 N-(1-ethylbenzimidazol-2-yl)pyridine-2-carboxamide

N-(1-ethylbenzimidazol-2-yl)pyridine-2-carboxamide

Cat. No. B7462440
M. Wt: 266.30 g/mol
InChI Key: KRODILJQLLFGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylbenzimidazol-2-yl)pyridine-2-carboxamide, commonly known as EIP-2C, is a chemical compound that has been recently gaining attention in scientific research. It is a heterocyclic compound that contains both pyridine and benzimidazole rings. EIP-2C has shown potential in various applications such as drug discovery, cancer research, and as a fluorescent probe for imaging.

Mechanism of Action

EIP-2C works by binding to specific proteins and enzymes, which can affect their function. It has been shown to bind to the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, EIP-2C can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
EIP-2C has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of PARP, which can lead to DNA damage and cell death in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, EIP-2C has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of EIP-2C is its potential as a fluorescent probe for imaging of cancer cells. It can also be used in drug discovery, as it can bind to certain proteins and enzymes. However, one limitation of EIP-2C is that it is a relatively new compound, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on EIP-2C. One area of research could be to study its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another area of research could be to study its potential as a treatment for inflammatory diseases. Additionally, more research could be done to understand the mechanism of action of EIP-2C and its interactions with specific proteins and enzymes.

Synthesis Methods

The synthesis of EIP-2C involves a multistep process that starts with the reaction between 2-aminopyridine and 2-bromoacetophenone to form 2-(2-bromophenyl)pyridine. This is then reacted with ethyl-2-aminoacetate to form ethyl 2-(2-(2-bromophenyl)pyridin-4-yl)acetate. The final step involves the reaction of this compound with ammonium carbonate to form EIP-2C.

Scientific Research Applications

EIP-2C has shown potential in various scientific research applications. It has been used as a fluorescent probe for imaging of cancer cells. It has also been studied for its potential as an anticancer agent. EIP-2C has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential in drug discovery, as it can bind to certain proteins and enzymes.

properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-19-13-9-4-3-7-11(13)17-15(19)18-14(20)12-8-5-6-10-16-12/h3-10H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRODILJQLLFGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylbenzimidazol-2-yl)pyridine-2-carboxamide

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